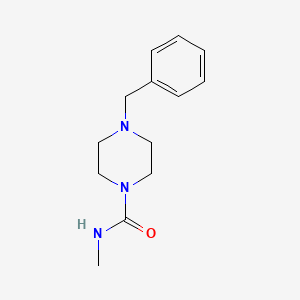

4-benzyl-N-methylpiperazine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-N-methylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-14-13(17)16-9-7-15(8-10-16)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFZURSHZOSXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586479 | |

| Record name | 4-Benzyl-N-methylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652156-53-1 | |

| Record name | 4-Benzyl-N-methylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Benzyl N Methylpiperazine 1 Carboxamide

Retrosynthetic Analysis of the 4-Benzyl-N-methylpiperazine-1-carboxamide Core

Retrosynthetic analysis provides a roadmap for devising synthetic routes by breaking down the target molecule into simpler, commercially available precursors. For this compound, the most logical disconnections are at the amide and benzyl (B1604629) C-N bonds.

Amide Bond Disconnection: The most intuitive disconnection is at the amide linkage. This breaks the molecule into 1-benzylpiperazine (B3395278) and a methylcarbamoyl synthon. The latter can be practically sourced from reagents like methyl isocyanate or by using methylamine (B109427) in conjunction with a carbonylating agent.

Benzyl C-N Bond Disconnection: An alternative strategy involves disconnecting the benzyl group. This approach leads to N-methylpiperazine-1-carboxamide and a benzylating agent, such as a benzyl halide. This route prioritizes the formation of the carboxamide on the piperazine (B1678402) core before introducing the benzyl group.

While a more fundamental disconnection could involve the deconstruction of the piperazine ring itself, syntheses typically commence with a pre-formed piperazine scaffold for efficiency. The choice between these primary strategies often depends on factors like the availability of starting materials, cost, and desired reaction scalability.

Classical Synthetic Routes to Piperazine-1-carboxamides

The creation of the N-methylcarboxamide functionality on the piperazine ring is a pivotal step. Several well-established classical methods are employed for this transformation.

Amide bond formation is a cornerstone of organic synthesis. hepatochem.com For the synthesis of the target compound, this can be achieved by reacting 1-benzylpiperazine with an activated methylamine equivalent. While direct coupling with methylcarbamic acid is conceptually possible, it is more practical to use coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the condensation between 1-benzylpiperazine and a suitable carboxylic acid precursor. hepatochem.com A common approach involves a two-step process where a carbonyl group is first installed on the piperazine nitrogen, followed by a reaction with methylamine. acgpubs.org

Table 1: Common Amide Coupling Reagents This table is interactive. Click on the headers to sort.

| Reagent | Full Name | Use |

|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide (B86325) used for amide bond formation. |

| DCC | Dicyclohexylcarbodiimide | A common, but less soluble, carbodiimide coupling agent. |

1,1'-Carbonyldiimidazole (CDI) is a highly effective reagent for synthesizing ureas and carboxamides under mild conditions. youtube.com The reaction begins with the activation of 1-benzylpiperazine by CDI, forming a reactive imidazolyl-carboxamide intermediate. rsc.orgnih.gov This intermediate is then readily attacked by methylamine to yield this compound. A significant advantage of this method is the formation of innocuous byproducts, imidazole (B134444) and carbon dioxide, which are typically easy to remove. youtube.com

Reaction Scheme using CDI:

Activation: 1-Benzylpiperazine + CDI → 1-Benzylpiperazine-1-carbonyl-imidazole + Imidazole

Aminolysis: 1-Benzylpiperazine-1-carbonyl-imidazole + Methylamine → this compound + Imidazole

A well-established route to piperazine-1-carboxamides involves the use of chloroformates. google.com In this method, 1-benzylpiperazine is treated with phosgene (B1210022) or a safer equivalent like triphosgene (B27547) to generate a reactive carbamoyl (B1232498) chloride. google.com This intermediate subsequently reacts with methylamine to furnish the final product. An alternative, though more indirect, pathway involves reacting 1-benzylpiperazine with an alkyl chloroformate, such as ethyl chloroformate, to form a carbamate (B1207046), which is then converted to the desired N-methylcarboxamide. google.com The direct formation and subsequent aminolysis of the carbamoyl chloride is often favored for its efficiency. google.com

Advanced Synthetic Techniques for this compound Preparation

To enhance reaction efficiency, modern synthetic methods are increasingly being adopted.

Microwave-assisted organic synthesis (MAOS) has proven to be a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. nih.gov The synthesis of piperazine derivatives can be significantly expedited using this technique. nih.gov For instance, the reaction of 1-benzylpiperazine with methyl isocyanate or the CDI-mediated coupling can be completed in minutes under microwave irradiation, a substantial improvement over the hours required with conventional heating. The ability to achieve high temperatures and pressures in a sealed vessel can also lead to cleaner reactions with fewer byproducts. Ultrasound assistance has also been explored for the synthesis of related piperazine structures, demonstrating the potential of alternative energy sources in driving these reactions. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis This table is interactive. Click on the headers to sort.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Yield | Often moderate to good | Often improved nih.gov |

| Side Reactions | More prevalent | Generally reduced nih.gov |

| Energy Input | Indirect heating | Direct molecular heating |

Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific literature on the flow synthesis of this compound is not extensively detailed, the principles can be extrapolated from the synthesis of related piperazine carboxamides and other N-substituted piperazines. beilstein-journals.orgmdpi.com

A plausible flow chemistry approach would involve the reaction of 1-benzylpiperazine with a suitable methylating and carboxamidating agent within a heated microreactor or a packed-bed reactor. For instance, a continuous two-step process could be envisioned. In the first step, 1-benzylpiperazine could be N-methylated in a flow reactor, followed by an in-line purification or separation, and then the resulting N-benzyl-N'-methylpiperazine could be introduced into a second flow reactor for the carboxamidation step.

The synthesis of piperazine-2-carboxamide (B1304950) has been successfully demonstrated in a fully continuous sequential process involving the hydration of a nitrile to an amide followed by the hydrogenation of a pyrazine (B50134) ring. beilstein-journals.org This showcases the potential of using heterogeneous catalysts in packed-bed reactors for key transformations in piperazine synthesis under flow conditions. beilstein-journals.org Such a setup allows for precise control over reaction parameters like temperature, pressure, and residence time, which can be crucial for optimizing the yield and purity of this compound.

Furthermore, multi-step continuous-flow sequences have been developed for the preparation of complex aryl piperazine drugs, demonstrating the capability of this technology to handle sequential reactions, including reductive aminations and cyclizations, with integrated purification steps. orientjchem.orgnih.gov These advanced flow systems highlight the future potential for the streamlined and efficient production of compounds like this compound.

Catalytic Methodologies

Catalysis plays a pivotal role in the synthesis of piperazine derivatives, offering pathways to increased efficiency, selectivity, and sustainability. The formation of the carboxamide group in this compound can be facilitated by various catalytic methods.

One common approach for the synthesis of N-aryl and N-alkyl piperazines involves transition metal-catalyzed cross-coupling reactions. nih.gov For the final carboxamidation step, if starting from N-benzyl-N'-methylpiperazine and a source of the carbonyl group, catalysts can be employed to facilitate the amide bond formation. For instance, the amidation of carboxylic acids can be achieved using cooperative catalysis, such as a DABCO/Fe3O4 system, which offers an atom-economic and operationally simple protocol. rsc.org

In the context of forming the core piperazine structure, palladium-catalyzed methodologies have been developed for the efficient synthesis of arylpiperazines under aerobic and even solvent-free conditions, achieving high yields in short reaction times. nih.gov While this applies to the formation of the N-aryl bond, similar principles of using palladium or other transition metal catalysts can be envisioned for the construction of the N-benzyl bond or for the final functionalization.

N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for a variety of chemical transformations. Although direct application to this compound is not documented, NHC-catalyzed reactions are known to facilitate amide bond formation under mild conditions.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and catalysts.

A common synthetic route to N,N'-disubstituted piperazine-1-carboxamides involves the reaction of a monosubstituted piperazine with an isocyanate. In the case of this compound, this would involve the reaction of 1-benzylpiperazine with methyl isocyanate or the reaction of 1-methylpiperazine (B117243) with benzyl isocyanate. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. researchgate.net

The following table illustrates a hypothetical optimization study for the synthesis of a related N-substituted piperazine carboxamide, highlighting the types of parameters that would be varied to improve the reaction outcome.

Table 1: Hypothetical Optimization of N-Substituted Piperazine Carboxamide Synthesis

| Entry | Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Benzylpiperazine | Methyl Isocyanate | None | Dichloromethane | 25 | 4 | 75 |

| 2 | 1-Benzylpiperazine | Methyl Isocyanate | DMAP (10 mol%) | Dichloromethane | 25 | 2 | 85 |

| 3 | 1-Benzylpiperazine | Methyl Isocyanate | None | Tetrahydrofuran | 25 | 4 | 70 |

| 4 | 1-Benzylpiperazine | Methyl Isocyanate | DMAP (10 mol%) | Acetonitrile | 40 | 1 | 90 |

| 5 | 1-Methylpiperazine | Benzyl Isocyanate | None | Dichloromethane | 25 | 6 | 65 |

This table is for illustrative purposes and does not represent actual experimental data for the target compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical intermediates is of growing importance to minimize environmental impact. mdpi.com For the synthesis of this compound, several green chemistry strategies can be considered.

Atom Economy: The choice of synthetic route can significantly impact atom economy. A reaction with high atom economy incorporates the maximum number of atoms from the reactants into the final product, minimizing waste. The direct addition of methyl isocyanate to 1-benzylpiperazine represents a highly atom-economical route to the target compound.

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The replacement of hazardous solvents with greener alternatives is a key principle of green chemistry. Water is an ideal green solvent, and methodologies for N-acylation of amines in water have been developed. mdpi.com Ethanol, which can be derived from renewable resources, is another environmentally preferable solvent that has been shown to be effective in the synthesis of piperidine (B6355638) derivatives. mdpi.com The exploration of such solvents for the synthesis of this compound would be a significant step towards a more sustainable process. Ionic liquids and deep eutectic solvents are also being investigated as alternative reaction media. nih.gov

Catalyst-Free and Solvent-Free Reactions: Whenever possible, avoiding the use of catalysts and solvents can lead to a significantly greener process. Some N-acylation reactions can be carried out under solvent-free conditions, which simplifies work-up and reduces waste. orientjchem.org

Energy Efficiency: As mentioned, microwave-assisted synthesis can enhance energy efficiency by reducing reaction times and the need for prolonged heating. rasayanjournal.co.inresearchgate.netnih.gov Flow chemistry can also contribute to better energy efficiency through improved heat transfer. beilstein-journals.orgmdpi.com

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally sustainable and economically viable.

Chemical Derivatization and Analog Generation of 4 Benzyl N Methylpiperazine 1 Carboxamide

Strategies for Structural Modification of the Benzyl (B1604629) Moiety

The benzyl group is a key structural feature, and its aromatic ring and benzylic methylene (B1212753) bridge are common targets for modification. These changes can significantly influence the compound's steric, electronic, and hydrophobic properties.

The substitution pattern on the phenyl ring of the benzyl moiety is a critical determinant of biological activity in many piperazine-based compounds. The introduction of various functional groups can alter the electronic nature of the ring and create new interaction points with target proteins.

Common strategies involve the introduction of electron-withdrawing or electron-donating groups at the ortho, meta, or para positions. For instance, in studies on related N-(4-arylpiperazin-1-yl)-alkyl derivatives, analogs featuring chloro and trifluoromethylphenyl groups were synthesized and evaluated. researchgate.net The position and nature of these substituents were found to significantly impact activity. researchgate.net For example, research on chalcone-piperazine hybrids has shown that the substitution of halogen atoms, particularly fluorine, on a benzene (B151609) ring can have a great impact on the antitumor activity of the compounds. nih.gov In some series of ursolic acid derivatives, the 4-fluorobenzyl moiety was identified as a crucial functional group for anticancer activity. nih.gov

Furthermore, extending the aromatic system, such as replacing the phenyl ring with a naphthyl group, has been explored. The synthesis of 1-(2-naphthylmethyl)-4-benzylpiperazine demonstrated that larger aromatic systems could be accommodated and lead to potent ligands for specific biological targets. nih.gov In a study of 4-benzylpiperidine (B145979) carboxamides, which share a similar structural motif, it was found that substituting the benzyl group with biphenyl (B1667301) or diphenyl groups could modulate the compound's selectivity toward different monoamine transporters. nih.gov Specifically, 2-naphthyl substitutions were shown to generally enhance the inhibition of serotonin (B10506) reuptake. nih.gov

| Table 1: Examples of Aromatic Substitutions on the Benzyl Moiety of Piperazine (B1678402) Analogs | | :--- | :--- | :--- | | Substitution Type | Example Substituent | Observed Impact in Related Series | | Halogenation | -Cl, -F | Modulates activity; fluorine often enhances antitumor properties. researchgate.netnih.gov | | Alkylation (Electron-Withdrawing) | -CF₃ | Can significantly influence biological potency. researchgate.net | | Extended Aromatic Systems | 2-Naphthyl | Can lead to potent and selective ligands. nih.govnih.gov | | Biaryl Systems | Biphenyl | Modulates selectivity for biological targets like transporters. nih.gov |

Modifications are not limited to the aromatic ring itself. The benzylic methylene linker can also be altered. Strategies may include elongating the alkyl chain connecting the piperazine and the phenyl ring or introducing functional groups to this linker. For example, in related piperidine (B6355638) carboxamides, the length of the linker region connecting the core to an aromatic moiety was found to be critical for activity at the dopamine (B1211576) transporter (DAT). nih.gov While the parent compound has a simple methylene bridge, analogs could be synthesized with ethylene (B1197577) or longer chains to probe the spatial requirements of the binding pocket.

Modifications of the Piperazine Ring System

The piperazine ring serves as a central scaffold and its nitrogen atoms are key sites for derivatization. tandfonline.com Modifications can involve altering the substituents on the nitrogen atoms or changing the size and nature of the heterocyclic ring itself. tandfonline.commdpi.com

The nitrogen atom at position 4 of the parent compound is substituted with a benzyl group. In analog generation, this position can be decorated with a wide variety of other alkyl or aryl groups. Common synthetic methods to achieve N-alkylation include nucleophilic substitution on alkyl halides or reductive amination. mdpi.comnih.gov For example, the N-methyl group on the carboxamide side of the piperazine could be replaced with other small alkyl groups (e.g., ethyl, propyl) or be part of a larger functionalized chain.

Conversely, the benzyl group at the N-4 position can be replaced entirely. A well-known analog is 1-benzyl-4-methylpiperazine (B130345) (MBZP), where the carboxamide function at N-1 is replaced by a simple methyl group. caymanchem.com Syntheses of various N-arylpiperazines are also common, often achieved through methods like the Buchwald–Hartwig coupling or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.comnih.gov These modifications allow for the introduction of diverse aromatic systems directly onto the piperazine nitrogen, fundamentally altering the shape and electronic properties of the molecule. nih.gov

| Table 2: N-Substitution Variants of the Piperazine Ring | | :--- | :--- | :--- | | Modification Site | Synthetic Method | Example of Variant/Substituent | | N-1 Position | Acylation/Alkylation | Replacement of the N-methyl group with other alkyls (e.g., N-ethyl, N-propyl). | | N-4 Position | Reductive Amination, Nucleophilic Substitution | Replacement of the benzyl group with other aryl-alkyl groups (e.g., phenylethyl). unodc.org | | N-4 Position | Buchwald–Hartwig Amination, SNAr | Replacement of the benzyl group with aryl groups (e.g., phenyl, chlorophenyl). mdpi.comnih.gov |

Altering the size of the heterocyclic core from a six-membered piperazine ring to a five-membered (pyrrolidine) or seven-membered (homopiperazine) ring can significantly impact the conformational flexibility and vectoral presentation of the substituents. In a study focused on enzyme inhibitors, researchers synthesized a pyrrolidine (B122466) carbamate (B1207046) analog by contracting a piperidine ring to investigate the impact on activity. nih.gov This strategy of ring constriction can probe the spatial tolerance of a target's binding site.

Conversely, ring expansion to a homopiperazine (B121016) system has also been shown to be a viable strategy. In the development of certain antitumor agents based on natural product scaffolds, the introduction of a homopiperazine moiety was found to significantly improve biological activity compared to the piperazine analog, indicating that the increased flexibility and distance between nitrogen atoms were beneficial. nih.gov

Variations on the Carboxamide Linkage

The N-methylcarboxamide group is a critical pharmacophoric element that can be modified to alter hydrogen bonding capacity, stability, and geometry. Key variations include the transformation into a thioamide, carbamate, or other bioisosteric replacements.

The direct replacement of the carbonyl oxygen with sulfur to form a thioamide (or thiourea) is a common bioisosteric modification. The synthesis of 4-benzyl-N-methyl-piperazine-1-carbothioamide, a direct analog of the parent compound, has been reported. nih.govnih.gov In other related series, thioamide derivatives have been shown to exhibit different potency profiles compared to their carboxamide counterparts. researchgate.net

Another important variation is the replacement of the carboxamide with a carbamate linkage. Studies on related piperidine and piperazine series have demonstrated that carbamates can function as potent enzyme inhibitors. nih.govnih.gov This modification replaces the nitrogen of the carboxamide with an oxygen atom, altering the electronic properties and hydrogen-bonding potential of the linker.

| Table 3: Bioisosteric Variations of the Carboxamide Linkage | | :--- | :--- | :--- | | Linkage Type | Structural Formula Fragment | Significance | | Thioamide | -C(=S)-N(CH₃)- | Bioisosteric replacement of carbonyl oxygen with sulfur; alters electronic properties and hydrogen bonding. nih.govresearchgate.net | | Carbamate | -C(=O)-O- | Replaces the amide nitrogen with an ester oxygen; explored for enzyme inhibition. nih.govnih.gov | | Reversed Carboxamide | -N(CH₃)-C(=O)- | Alters the directionality of the amide bond's hydrogen bond donor and acceptor. |

Isosteric Replacements

Isosterism and bioisosterism are concepts used in medicinal chemistry to substitute parts of a molecule with other chemical groups that possess similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other characteristics. nih.gov For 4-benzyl-N-methylpiperazine-1-carboxamide, isosteric replacements can be considered for its three main structural components: the benzyl group, the piperazine core, and the N-methylcarboxamide moiety.

Benzyl Group: The phenyl ring of the benzyl group can be replaced with various aromatic or heteroaromatic systems. This is a common strategy to explore interactions with target proteins, modulate lipophilicity, and alter metabolic stability. nih.gov

Piperazine Ring: The piperazine ring itself can be substituted with other six-membered heterocycles to change the geometry and basicity of the core structure.

N-methylcarboxamide Group: The carboxamide functional group is a frequent target for isosteric replacement. A classic example is the substitution of the carbonyl oxygen with sulfur to form a thioamide. nih.gov The synthesis of 4-Benzyl-N-methyl-piperazine-1-carbothioamide, a direct isostere, has been reported. nih.gov Other replacements, such as converting the amide to a sulfonamide, can also be envisioned. nih.gov

The table below outlines potential isosteric replacements for the core scaffold.

| Original Group | Scaffold Location | Potential Isosteric Replacement(s) | Rationale for Replacement |

| Phenyl (in Benzyl) | N4-substituent | Thienyl, Pyridyl, Cyclohexyl | Modulate aromaticity, polarity, and metabolic profile. nih.gov |

| Piperazine | Core Structure | Morpholine, Thiomorpholine, Homopiperazine | Alter ring conformation, basicity, and hydrogen bonding capacity. |

| Carboxamide Oxygen | N1-substituent | Sulfur (to form Thioamide) | Modify electronic properties and hydrogen bonding capability. nih.gov |

| Carboxamide | N1-substituent | Acylsulfonamide, Reverse Amide | Change acidity, stability, and interaction with biological targets. nih.gov |

Alkylation or Acylation of the Amide Nitrogen

The amide nitrogen in this compound is a tertiary amide, as it is bonded to the carbonyl carbon, a methyl group, and a piperazine ring nitrogen.

Alkylation: Further alkylation of this tertiary amide nitrogen is chemically challenging but possible, and would result in the formation of a cationic quaternary ammonium (B1175870) salt. This would drastically alter the compound's physicochemical properties, introducing a permanent positive charge and significantly increasing its polarity.

Acylation: Acylation of a tertiary amide nitrogen is not a feasible reaction pathway. However, acylation at other positions, such as the piperazine nitrogen at position 4 (by first removing the benzyl group), is a common strategy for creating analogs. For instance, the related compound 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide has been documented, where an acetyl group is present on the piperazine ring. nih.gov General methods for the N-acylation of piperazine scaffolds are well-established in the literature. nih.gov

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful set of techniques for the rapid synthesis of a large number of diverse but structurally related compounds, known as a chemical library. nih.govresearchgate.net This approach is highly suitable for exploring the SAR of the this compound scaffold. By using a common core and varying the substituents at designated points, a library of analogs can be efficiently generated. uniroma1.it

A combinatorial approach could involve solution-phase or solid-phase synthesis. A liquid-phase method for generating libraries of benzylpiperazines has been reported, utilizing nucleophilic benzylic substitution and N-acylation as key reactions. nih.gov This strategy is directly applicable for creating derivatives of the target compound.

A hypothetical combinatorial library could be designed by varying three points of diversity (R¹, R², R³) on the main scaffold, as illustrated in the table below.

| Scaffold Position | Building Block Class | Example Building Blocks |

| R¹ (on Benzyl Ring) | Substituted Benzyl Halides | 4-Chlorobenzyl bromide, 4-Methoxybenzyl bromide, 3-Trifluoromethylbenzyl bromide |

| R² (on Piperazine Ring) | Piperazines | Piperazine, 2-Methylpiperazine, 2,5-Dimethylpiperazine |

| R³ (Amide Substituent) | Isocyanates or Acylating Agents | Ethyl isocyanate, Phenyl isocyanate, Acetyl chloride |

Using a split-and-mix or parallel synthesis strategy, a multitude of unique compounds can be produced from a selection of building blocks for each position. ijpsonline.com

Stereoselective Synthesis of Chiral Analogues (if applicable to specific derivatives)

The parent compound, this compound, is achiral. However, chirality can be introduced by adding substituents to the piperazine ring at positions 2, 3, 5, or 6. The synthesis of such chiral derivatives in an enantiomerically pure form requires stereoselective methods.

Research into related chiral piperazines provides a blueprint for how this could be achieved. For example, a stereoselective synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine has been developed starting from S-phenylalanine. clockss.org Key steps in this synthesis involved the diastereoselective alkylation to introduce the second stereocenter on the piperazine ring. clockss.org This approach ensures that a specific stereoisomer is produced as the major product. Such a strategy could be adapted to introduce chiral centers onto the this compound scaffold, allowing for the investigation of how stereochemistry influences biological activity.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Pharmacophoric Requirements for Biological Interactions

The pharmacophore model for benzylpiperazine derivatives suggests that specific structural features are crucial for their biological interactions. A fundamental pharmacophore for many of these compounds includes a phenyl ring connected to a di-substituted nitrogen atom via an alkyl chain. researchgate.net The piperazine (B1678402) ring itself is a key component, often acting as a scaffold to correctly position other functional groups for optimal interaction with target macromolecules. nih.gov

The two nitrogen atoms of the piperazine core can significantly influence the pharmacokinetic properties of the molecule due to their pKa values, affecting water solubility and bioavailability. nih.gov Furthermore, the piperazine moiety can form hydrogen bonds with target proteins, enhancing binding affinity. researchgate.net For many biologically active piperazine derivatives, the presence of an aromatic group, such as the benzyl (B1604629) group, and a hydrogen-bond-accepting moiety, like the carboxamide, are essential for activity. The spatial arrangement of these features, dictated by the piperazine scaffold, is critical for molecular recognition.

Impact of Benzyl Group Modifications on Preclinical Activity Profiles

The benzyl group plays a pivotal role in the activity of this class of compounds, primarily through hydrophobic and aromatic interactions with the target binding site. Modifications to this group can drastically alter the preclinical activity profile.

In studies of related compounds, the nature and position of substituents on the benzyl ring have been shown to be critical. For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, the substitution pattern on a terminal benzamide (B126) ring significantly impacted antagonist activity at muscarinic acetylcholine (B1216132) receptors. nih.gov While not directly the benzyl group of the core molecule, this highlights the sensitivity of the binding pocket to the electronic and steric properties of the aromatic ring.

In another study on antitubercular benzylpiperazine ureas, the benzyl moiety was identified as an essential feature for activity. proquest.com The replacement of a furan (B31954) ring with a phenyl ring led to a significant increase in activity against Mycobacterium tuberculosis. proquest.com This suggests that the specific aromatic interactions provided by the benzyl group are crucial for the biological effect in that context.

Furthermore, the flexibility of the benzyl group can be important. In a series of compounds targeting acetylcholinesterase, the introduction of a flexible benzyl group resulted in effective inhibitory action. rsc.org Increasing the bulk of this group by adding another phenyl moiety further enhanced the activity, indicating that the binding pocket can accommodate and favorably interact with larger hydrophobic groups. rsc.org

The following table summarizes the effect of modifications on a terminal phenyl ring in a related series of M1 muscarinic receptor antagonists, illustrating the impact of substitution.

| Compound | Substitution on Benzamide | M1 IC50 (µM) |

| Analog 1 | 3,5-dichloro | 3.7 |

| Analog 2 | Unsubstituted | >10 |

| Analog 3 | Other substitutions | 6-9 |

| Data derived from a study on N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, demonstrating the principle of benzyl group modification effects. nih.gov |

Influence of Piperazine Ring Substitutions on Molecular Recognition

The piperazine ring is a central scaffold, and its substitution pattern is a key determinant of molecular recognition and biological activity. researchgate.net The N-1 and N-4 positions of the piperazine ring allow for the introduction of various substituents, which can modulate the compound's physicochemical properties and its fit within a binding pocket. nih.gov

In the case of 4-benzyl-N-methylpiperazine-1-carboxamide, the N-1 position is occupied by the N-methylcarboxamide group, and the N-4 position holds the benzyl group. Studies on related series have shown that the nature of the substituent at the N-4 position is critical. For instance, in a series of antitubercular compounds, the piperazine ring itself was deemed an essential signature for activity. proquest.com

The substitution on the piperazine ring can also influence selectivity for different biological targets. In a study of sigma receptor ligands, comparing piperazine derivatives with their piperidine (B6355638) counterparts suggested a different binding mode for the two scaffolds, highlighting the importance of the heteroatom arrangement in the ring. nih.gov Modifications to the piperazine ring have been shown to ablate inhibitory activity in some enzyme systems, indicating a strict requirement for the six-membered ring to maintain potency. nih.gov

The introduction of substituents directly onto the carbon atoms of the piperazine ring is less common but can be used to alter the conformational preferences of the ring and the spatial relationship between the N-1 and N-4 substituents.

Role of the Carboxamide Unit in Target Engagement

The carboxamide unit at the N-1 position of the piperazine ring is a critical functional group for target engagement, primarily through its ability to act as both a hydrogen bond donor (the N-H proton, if present) and a hydrogen bond acceptor (the carbonyl oxygen). In this compound, the N-methyl substitution removes the primary N-H donor capability, leaving the carbonyl oxygen as the principal hydrogen bond acceptor.

In various studies of related piperazine carboxamides, the carboxamide moiety has been shown to be essential for activity. For example, in a series of compounds targeting serotonin (B10506) and dopamine (B1211576) receptors, the replacement of the carboxamide group with a sulfonamide group led to significant changes in affinity. researchgate.net Molecular modeling studies of these analogs revealed that the carboxamide and sulfonamide derivatives adopted different binding modes and interacted with different amino acid residues in the receptor binding sites. researchgate.net

The orientation of the carboxamide is also important. In the development of HIV-1 entry inhibitors based on a piperidine scaffold, an amide linker was found to be crucial for extending the molecule out of a binding cavity. nih.gov This demonstrates that beyond direct hydrogen bonding, the carboxamide can act as a structurally important linker.

The following table illustrates the comparative activity of carboxamide versus sulfonamide analogs at the Dopamine D2 receptor, highlighting the importance of the carboxamide moiety.

| Compound Type | Linker | Dopamine D2 Receptor Affinity (Ki, nM) |

| Carboxamide | p-xylyl | < 100 |

| Sulfonamide | p-xylyl | < 100 |

| Carboxamide | benzyl | Generally higher Ki (lower affinity) |

| Sulfonamide | benzyl | Generally lower Ki (higher affinity) |

| Data generalized from a study comparing carboxamide and sulfonamide derivatives, indicating that while both can show high affinity, the nature of the linker and the specific moiety have a significant impact. researchgate.net |

Conformational Analysis and its Correlation with Preclinical Biological Activity

The three-dimensional conformation of this compound is a key factor in its biological activity, as it must adopt a specific shape to fit into the binding site of its biological target. The piperazine ring typically exists in a chair conformation, which positions the N-1 and N-4 substituents in either axial or equatorial orientations. researchgate.net The relative orientation of the benzyl group and the N-methylcarboxamide moiety is thus determined by the ring's conformation.

Conformational analysis of related piperazine derivatives has shown a strong link between the preferred conformation and biological activity. For instance, in a study of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, specific bioactive conformations were proposed based on conformational analysis. nih.gov It was suggested that the distribution of pharmacophoric features in 3D space was unique for compounds with this activity profile. nih.gov

Molecular modeling studies on carboxamide and sulfonamide derivatives of arylpiperazines indicated that the carboxamide analog had a higher propensity for forming an intramolecular hydrogen bond, which could influence its conformational stability. researchgate.net The spatial orientation of substituents, which is a direct consequence of the molecule's conformation, was deemed more critical for activity than the hydrogen bond formation itself in some cases. researchgate.net The structural similarity between the conformations of a carboxamide analog when bound to two different receptors (5-HT1A and D2) was found to be over 83%, suggesting a degree of conformational rigidity or a commonly adopted binding conformation. researchgate.net In contrast, a related sulfonamide showed much lower conformational similarity when bound to the same two receptors. researchgate.net This highlights how the carboxamide unit can influence the conformational behavior and, consequently, the selectivity profile of the molecule.

Preclinical Biological and Pharmacological Investigations Mechanism Focused

In Vitro Receptor Binding Affinity Studies

The initial step in characterizing a new compound is often to screen it against a panel of known biological receptors to identify potential targets. For piperazine (B1678402) derivatives, a key area of investigation has been their interaction with sigma (σ) and serotonin (B10506) (5-HT) receptors.

Research on a series of benzylpiperazine derivatives has shown significant affinity for σ₁ and σ₂ receptors. nih.govacs.org For instance, the compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a high affinity for the σ₁ receptor with a Kᵢ value of 1.6 nM and a selectivity ratio (Kᵢ σ₂/Kᵢ σ₁) of 886. nih.govacs.org Another related compound, N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine, also exhibited high affinity for the σ₁ receptor with a Kᵢ of 2.7 nM. nih.gov

Furthermore, certain arylpiperazine derivatives are known to be highly selective ligands for the 5-HT₁A receptor. semanticscholar.org For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) showed a binding constant (Kᵢ) of 1.2 nM for the 5-HT₁A receptor. semanticscholar.org Given the structural similarities, it is plausible that 4-benzyl-N-methylpiperazine-1-carboxamide could also exhibit affinity for these or other G-protein coupled receptors.

Table 1: In Vitro Receptor Binding Affinity of Benzylpiperazine Analogs

| Compound | Receptor | Binding Affinity (Kᵢ) |

|---|---|---|

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ₁ | 1.6 nM nih.govacs.org |

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | σ₁ | 2.7 nM nih.gov |

Enzyme Inhibition Assays and Mechanistic Characterization

The piperazine carboxamide scaffold is present in molecules known to inhibit various enzymes. For example, piperazine and piperidine (B6355638) carboxamides have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), key enzymes in the endocannabinoid system. nih.gov Some of these compounds act as selective inhibitors at nanomolar concentrations. nih.gov

Additionally, piperazine-containing dithiocarbamate (B8719985) derivatives have been shown to be noncompetitive inhibitors of α-glucosidase, suggesting an allosteric binding mechanism. nih.gov The inhibitory activity of these compounds was found to be dependent on the substitutions on the benzene (B151609) ring and the length of the oxoalkyl groups. nih.gov While the specific enzymatic targets of this compound are unknown, these findings suggest that it could potentially interact with and inhibit the activity of various enzymes.

Table 2: Enzyme Inhibition by Piperazine Analogs

| Compound Class | Target Enzyme | Inhibition Profile |

|---|---|---|

| Piperazine and piperidine carboxamides | FAAH, MAGL | Potent and selective inhibitors nih.gov |

Cell-Based Functional Assays for Receptor Agonism/Antagonism or Pathway Modulation

Cell-based assays are essential for determining the functional consequences of a compound's interaction with its target. Such assays can reveal whether a compound acts as an agonist, antagonist, or allosteric modulator of a receptor, and can elucidate its impact on downstream signaling pathways.

For instance, piperazine-based compounds have been developed as antagonists of the P2X4 receptor, a ligand-gated ion channel. nih.gov The antagonistic activity was evaluated using a Ca²⁺-flux assay. nih.gov In another study, 2-substituted piperazine-derived imidazole (B134444) carboxamides were identified as potent and selective agonists of the cholecystokinin (B1591339) 1 receptor (CCK1R), with sub-nanomolar functional and binding activity. nih.gov

Cytotoxicity is another critical parameter assessed in cell-based assays. For example, some piperazine derivatives have shown antitumor activities by inducing apoptosis and cell cycle arrest in cancer cell lines. nih.gov The inhibitory concentration (IC₅₀) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit a biological process by 50%. njbio.com

Investigation of Modulatory Effects on Ion Channels or Transporters in Isolated Systems

The ability of a compound to modulate the activity of ion channels and transporters is a significant aspect of its pharmacological profile. Ion channels are involved in a multitude of physiological processes, and their modulation can have profound effects. mdpi.com

Studies have shown that piperazine derivatives can modulate ion channels. For example, some piperazine-based compounds act as antagonists of the P2X4 receptor, which is a ligand-gated ion channel. nih.gov The mechanism of inhibition can involve direct binding to the pore, which blocks ion flux, or allosteric binding to other regions of the channel, which affects its conformational changes. mdpi.com Recent research has also highlighted that prolonged exposure to certain activating compounds can induce structural changes in ion channels, such as pore dilation, which could be a mechanism of action for some drugs. cornellsun.com

In Vitro Metabolic Stability and Permeability Assessments (for research purposes)

The metabolic stability and permeability of a compound are critical determinants of its pharmacokinetic properties. In vitro assays using human liver microsomes are commonly employed to assess metabolic stability. Studies on benzylpiperazine (BZP) have shown that it is metabolized by cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4. europa.euresearchgate.net The metabolic profile of piperazine-based compounds can be complex, with different analogues exhibiting varied inhibitory effects on different CYP isoenzymes. researchgate.net

Permeability is often assessed using cell-based models, such as Caco-2 cell monolayers, which mimic the intestinal epithelium. nih.gov Phenylpiperazine derivatives have been shown to act as permeation enhancers, increasing the transport of other molecules across epithelial barriers. nih.govacs.org This effect is thought to be mediated by an increase in myosin-mediated contraction followed by the disruption of cell-cell junctions. acs.org

Exploration of Potential Biological Targets through Ligand-Target Profiling

Ligand-target profiling involves screening a compound against a broad array of biological targets to identify potential on-target and off-target interactions. This approach can help to build a comprehensive picture of a compound's pharmacological profile and predict its potential therapeutic effects and side effects.

Based on the data from related benzylpiperazine derivatives, a potential target profile for this compound could include sigma receptors (σ₁ and σ₂) and serotonin receptors (e.g., 5-HT₁A). nih.govacs.orgnih.govsemanticscholar.org Computational docking studies on similar piperidine/piperazine-based compounds have helped to elucidate the key interactions with the binding sites of these receptors, often involving hydrophobic interactions and hydrogen bonding with specific amino acid residues. nih.gov

Investigation of Cellular Uptake and Subcellular Localization Mechanisms

Understanding how a compound enters cells and where it localizes within the cell is crucial for interpreting its biological activity. Piperazine-containing compounds have been shown to be taken up by cells and can interact with intracellular targets, including DNA. nih.gov The cellular uptake of some piperazine derivatives has been linked to their anticancer activity, where they can induce apoptosis through both intrinsic and extrinsic pathways. nih.gov

Furthermore, the ability of piperazine derivatives to enhance epithelial cell permeability suggests that they can influence their own uptake and the uptake of other molecules. acs.org This property is attributed to their ability to modulate cell-cell junctions and cytoskeletal tension. acs.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. These studies provide insights into molecular geometry, orbital energies, and charge distribution, which collectively dictate the compound's reactivity and intermolecular interactions.

For analogs like 1-benzyl-1-methylpiperazine-1,4-diium salts, DFT has been used to optimize the molecular structure and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). muni.cz The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. muni.cz A smaller energy gap suggests that the molecule is more polarizable and will be more reactive.

Molecular Electrostatic Potential (MEP) mapping is another vital quantum mechanical output. MEP plots illustrate the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). In studies of related piperazinium salts, negative potential regions are typically localized over electronegative atoms like oxygen and chlorine, identifying them as likely sites for interaction with electrophiles. muni.cz For 4-benzyl-N-methylpiperazine-1-carboxamide, the carbonyl oxygen and the nitrogen atoms of the piperazine (B1678402) ring would be expected to be key features in its MEP map.

Table 6.1: Representative Frontier Orbital Energies for a Benzylpiperazinium Analog

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -8.5 | Indicates electron-donating capability |

| LUMO Energy | -1.5 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 7.0 | Correlates with chemical reactivity and stability |

Data is illustrative based on analyses of similar structures like 1-benzyl-1-methylpiperazine-1,4-diium salts. muni.cz

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. This method is instrumental in structure-based drug design, helping to rationalize observed biological activity and to screen virtual libraries for potential new drug candidates.

Studies on various piperazine and benzylpiperazine derivatives have successfully used molecular docking to predict their binding modes. For instance, in the development of selective inhibitors for the anti-apoptotic protein Mcl-1, docking simulations were used to model how benzylpiperazine derivatives fit into the protein's binding groove. nih.gov These models revealed that the binding affinity and selectivity could be rationalized by the specific interactions formed between the ligand and key amino acid residues. nih.gov Similarly, docking studies of arylpiperazine derivatives as androgen receptor (AR) antagonists showed that the compounds primarily bind to the AR ligand-binding pocket through hydrophobic interactions. nih.govresearchgate.net For this compound, docking simulations would likely predict that the benzyl (B1604629) group engages in hydrophobic or π-stacking interactions, while the carboxamide moiety could form crucial hydrogen bonds with the protein backbone or side chains.

Docking algorithms calculate a scoring function, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki), to estimate the binding affinity between the ligand and the protein. A lower binding energy value typically indicates a more favorable and stable interaction. In a study focused on designing benzylpiperazine derivatives as Mcl-1 inhibitors, compounds were synthesized and their binding affinities were experimentally measured. nih.gov The results showed a strong correlation with computational predictions, with the most potent compound exhibiting a Ki value of 0.18 μM for Mcl-1. nih.gov This synergy between computational prediction and experimental validation is a hallmark of modern drug discovery.

Table 6.2: Binding Affinities of Designed Benzylpiperazine Derivatives Against Mcl-1

| Compound | Mcl-1 Ki (μM) | Bcl-2 Ki (μM) | Bcl-xL Ki (μM) | Selectivity |

|---|---|---|---|---|

| Derivative 1 | 0.18 | > 50 | > 50 | Mcl-1 Selective |

| Derivative 2 | 0.45 | > 50 | > 50 | Mcl-1 Selective |

| Derivative 3 | 1.2 | > 50 | > 50 | Mcl-1 Selective |

| Derivative 4 | 5.5 | 15.2 | 8.9 | Mixed |

Data derived from a study on de novo designed benzylpiperazine derivatives. nih.gov Note: Compound numbers are illustrative.

Molecular Dynamics Simulations for Conformational Flexibility and Receptor Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose, explore the conformational flexibility of the ligand within the binding site, and observe any induced-fit changes in the receptor.

In studies of Mcl-1 inhibitors, MD simulations were employed to validate the binding modes of selected benzylpiperazine compounds derived from docking. nih.gov These simulations confirmed the stability of the ligand-protein complexes and provided a more detailed understanding of the dynamic interactions governing binding affinity and selectivity. nih.gov For other piperazine carboxamide derivatives, MD simulations have also been used to confirm their stability when bound to their target, showing a higher degree of stability compared to other related chemical series. nih.gov An MD simulation of this compound bound to a target would reveal the flexibility of the benzyl and methylpiperazine groups and the persistence of key hydrogen bonds over the simulation period.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By building a predictive model, QSAR can forecast the activity of novel, unsynthesized compounds, thereby guiding lead optimization.

In silico studies on N-phenyl-piperazine-1-carboxamide derivatives have successfully used 3D-QSAR modeling to investigate their potential as TRPV1 antagonists. researchgate.net In such a study, a series of compounds with known activities are aligned, and various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated. A statistical method, such as partial least squares (PLS), is then used to build a regression model correlating these descriptors with biological response. researchgate.net The resulting model can be visualized as a 3D map, indicating which structural features are favorable or unfavorable for activity. This approach could be directly applied to a series of this compound analogs to predict their activity against a specific target and prioritize the synthesis of the most promising candidates.

De Novo Drug Design and Virtual Screening Applications Utilizing the Scaffold

The this compound scaffold represents a valuable starting point for both virtual screening and de novo design efforts. Virtual screening involves docking large libraries of compounds against a protein target to identify potential "hits." The piperazine scaffold is a common feature in many biologically active molecules, making it a "privileged scaffold" in medicinal chemistry. nih.gov

More advanced is de novo design, where computational algorithms build novel molecules piece-by-piece within the constraints of a protein's binding site. A study on benzylpiperazine derivatives used such an algorithm to design novel Mcl-1 inhibitors, which were then synthesized and tested, leading to the discovery of highly potent and selective binders. nih.gov The this compound structure could be used as a seed or fragment in such a design process, with algorithms suggesting modifications to the benzyl ring or the N-methyl group to optimize interactions with a target of interest. Virtual screening of piperazine derivatives has also been effective in identifying inhibitors for targets like human acetylcholinesterase. nih.gov

Applications As a Research Probe or Chemical Tool

Development as a Chemical Probe for Target Validation

A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein. The development of 4-benzyl-N-methylpiperazine-1-carboxamide as a chemical probe would hinge on its ability to selectively bind to a specific biological target. The benzylpiperazine core is known to interact with a variety of receptors and transporters in the central nervous system (CNS). For instance, benzylpiperazine (BZP) itself acts as a monoamine releasing agent, affecting dopamine (B1211576), norepinephrine, and serotonin (B10506) levels. nih.gov

Derivatives of benzylpiperazine have been explored for their affinity to different targets. For target validation, this compound could be synthesized and screened against a panel of receptors, enzymes, or ion channels to identify a primary biological target. If the compound demonstrates high affinity and selectivity for a particular target, it could then be utilized to probe the biological function of that target. For example, if it were found to be a potent and selective enzyme inhibitor, it could be used in cellular and in vivo models to understand the physiological roles of that enzyme.

| Related Compound | Biological Target | Application in Target Validation |

| Benzylpiperazine (BZP) | Monoamine Transporters | Used to study the roles of dopamine and serotonin systems in behavior and disease. nih.goveuropa.eu |

| 1-(3-chlorophenyl)piperazine (mCPP) | Serotonin Receptors | Employed as a probe to investigate the function of specific serotonin receptor subtypes. europa.eu |

This table is for illustrative purposes and shows data for related compounds due to the lack of specific data for this compound.

Integration into Chemical Biology Assays for Pathway Elucidation

Once a biological target is validated, chemical probes are essential tools for elucidating the signaling pathways and cellular processes in which the target is involved. If this compound were identified as a selective modulator of a specific protein, it could be integrated into various chemical biology assays.

For instance, if the compound were found to inhibit a particular kinase, researchers could use it to treat cells and then employ techniques like phosphoproteomics to identify the downstream substrates of that kinase, thereby mapping out its signaling cascade. Similarly, it could be used in phenotypic assays to observe the cellular consequences of modulating its target. For example, studies on other piperazine (B1678402) derivatives have shown their potential to induce apoptosis in cancer cells. smolecule.com If this compound exhibited similar properties, it could be used to unravel the specific apoptotic pathways it activates.

Use as a Scaffold for Bioconjugation or Imaging Agents

The structure of this compound, with its piperazine ring, offers opportunities for chemical modification, making it a suitable scaffold for bioconjugation or the development of imaging agents. The secondary amine in the piperazine ring could be functionalized to attach various tags, such as fluorescent dyes, biotin (B1667282), or photoaffinity labels.

Imaging Agents: By conjugating a fluorescent dye to the molecule, researchers could create a fluorescent probe to visualize the subcellular localization of its target protein in living cells using microscopy techniques. If a positron-emitting radionuclide were incorporated, it could be developed into a PET (Positron Emission Tomography) imaging agent for in vivo studies in animal models or even clinical research.

Bioconjugation: Attaching a biotin tag would allow for the isolation and identification of the target protein from cell lysates through affinity purification methods like pull-down assays. Photoaffinity labels could be used to create covalent bonds between the probe and its target upon UV irradiation, enabling definitive target identification.

Utility in Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS) Campaigns

The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs. nih.gov Both fragment-based drug discovery (FBDD) and high-throughput screening (HTS) are key strategies in modern drug discovery, and a compound like this compound could play a role in both.

Fragment-Based Drug Discovery (FBDD): In FBDD, small chemical fragments that bind weakly to a target are identified and then optimized to create more potent leads. The benzylpiperazine or piperazine carboxamide fragments themselves could be part of a fragment library. If either fragment showed binding to a target of interest, a larger molecule like this compound could represent a "grown" or "linked" fragment with potentially higher affinity.

High-Throughput Screening (HTS): HTS involves the rapid screening of large libraries of compounds to identify "hits" that modulate a specific biological target. Libraries of piperazine derivatives are often used in HTS campaigns due to their favorable physicochemical properties and proven track record in drug discovery. This compound could be included in such a library. Should it emerge as a hit from an HTS campaign, its structure would serve as a starting point for a medicinal chemistry program to develop more potent and selective drug candidates. For example, a study on benzhydrylpiperazine carboxamide derivatives identified compounds with cytotoxic activity against various cancer cell lines through screening. researchgate.net

| Screening Method | Potential Role of this compound | Example from Related Compounds |

| Fragment-Based Drug Discovery (FBDD) | Could be a "grown" fragment from smaller piperazine or benzyl (B1604629) hits. | The N-benzyl piperidine (B6355638) motif is used to fine-tune efficacy and physicochemical properties. |

| High-Throughput Screening (HTS) | Could be included in a screening library to identify novel biological activities. | Libraries of piperazine derivatives are commonly screened for various therapeutic targets. researchgate.net |

This table is for illustrative purposes and shows data for related compounds due to the lack of specific data for this compound.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of substituted piperazines is a cornerstone of pharmaceutical development. nih.gov For 4-benzyl-N-methylpiperazine-1-carboxamide, future efforts will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. Traditional methods often involve multi-step procedures, including the protection and deprotection of one of the piperazine (B1678402) nitrogen atoms to ensure mono-substitution. nih.gov

Novel approaches are emerging to overcome these limitations. One-pot, one-step synthetic procedures are being developed that avoid the need for protecting groups, utilizing heterogeneous catalysis by metal ions supported on polymeric resins. nih.gov Other modern strategies include palladium-catalyzed cyclizations, visible-light-promoted reactions, and "borrowing hydrogen" strategies, which offer high yields under mild conditions. organic-chemistry.orgthieme-connect.com The application of flow chemistry, potentially accelerated by microwave irradiation, also presents an avenue for scaling up production efficiently. nih.gov These advanced methods could significantly streamline the synthesis of this compound and its derivatives.

| Methodology | Description | Potential Advantages | Reference |

|---|---|---|---|

| Classical Multi-Step Synthesis | Involves protection of one nitrogen, alkylation/acylation of the other, followed by deprotection. | Well-established and reliable for specific isomers. | nih.gov |

| One-Pot Catalytic Synthesis | Uses heterogeneous catalysts to achieve monosubstitution without protecting groups. | Reduces steps, waste, and cost; improves efficiency. | nih.gov |

| Transition-Metal Catalysis | Includes methods like Pd-catalyzed cyclization and Buchwald-Hartwig amination. | High yields, good functional group tolerance, and modularity. | organic-chemistry.orgnih.gov |

| Photoredox Catalysis | Utilizes visible light to promote reactions under mild conditions. | Environmentally friendly ("green") and operationally simple. | organic-chemistry.org |

| Flow Chemistry/Microwave | Continuous reaction processing, often enhanced with microwave energy. | Rapid reaction times, improved scalability, and process control. | nih.gov |

Exploration of Undiscovered Preclinical Biological Targets

The piperazine scaffold is a "privileged structure" known to interact with a wide array of biological targets. nih.govrsc.org Derivatives have shown activity as anticancer, antimicrobial, antidepressant, and antimalarial agents, among others. nih.govresearchgate.net While the specific biological profile of this compound is not extensively defined, its structural motifs suggest numerous possibilities for preclinical investigation.

The benzylpiperazine (BZP) component is known to interact with dopaminergic and serotonergic systems, suggesting potential applications in central nervous system (CNS) disorders. researchgate.netnih.govnih.govwikipedia.org Specifically, BZP and its analogs have been shown to bind to serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A) and monoamine transporters, indicating that this compound could be a candidate for screening against targets related to depression, anxiety, or psychosis. tandfonline.commdpi.comnih.gov

High-throughput screening (HTS) of large compound libraries is a key strategy for identifying new biological activities. chemscene.com By including this compound in diverse screening libraries, researchers could uncover novel activities against a wide range of proteins, such as kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels. nih.govresearchgate.net This unbiased approach could reveal unexpected therapeutic potential far beyond the currently predicted applications.

Advanced Computational Modeling for Precise Molecular Design

Computational chemistry offers powerful tools to guide the rational design of new drug candidates and to understand their mechanisms of action at a molecular level. nih.govnih.gov For this compound, techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations can be employed to refine its structure for enhanced potency and selectivity. researchgate.net

Molecular Docking can predict how the compound binds to the active site of a target protein, providing insights into key interactions that can be optimized. nih.govnih.gov For instance, docking studies could explore its binding to various CNS receptors or enzymes implicated in cancer.

QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.gov By synthesizing and testing a library of analogs of this compound, QSAR models can identify which structural features (e.g., steric, electronic) are critical for activity, guiding the design of more effective molecules. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding poses and the conformational changes that occur upon binding. nih.govresearchgate.netmdpi.com This can help explain why certain derivatives are more active than others and can reveal allosteric binding sites that might not be apparent from static crystal structures. dntb.gov.ua

| Technique | Application for this compound | Potential Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinities at various biological targets (e.g., GPCRs, kinases). | Identification of high-priority targets; design of analogs with improved binding. | nih.govresearchgate.net |

| QSAR | Analyzing a series of derivatives to correlate structural properties with biological activity. | Generation of predictive models to guide the synthesis of more potent compounds. | nih.govnih.gov |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the compound when bound to a target protein. | Understanding binding stability, conformational changes, and solvent effects. | nih.govmdpi.com |

| ADMET Prediction | In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early identification of potential pharmacokinetic or toxicity issues to prioritize candidates. | nih.govresearchgate.net |

Integration into Polypharmacology or Multi-Target Ligand Design

The traditional "one target, one drug" paradigm is increasingly being challenged by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. This multi-target approach can be more effective for complex, multifactorial diseases like cancer or neurodegenerative disorders. mdpi.com The piperazine scaffold is exceptionally well-suited for the design of multi-target-directed ligands (MTDLs). nih.govresearchgate.net

The structure of this compound contains several distinct chemical regions—the benzyl (B1604629) group, the piperazine core, and the N-methylcarboxamide group—that can be independently modified. This modularity allows for the integration of different pharmacophores into a single molecule. mdpi.combohrium.com For example, by modifying the benzyl ring to mimic a known kinase inhibitor and tuning the carboxamide portion to interact with a separate receptor, a dual-action drug could be developed. This strategy could lead to therapies with enhanced efficacy or a reduced likelihood of drug resistance.

Potential as a Precursor for Advanced Pharmaceutical Intermediates

Beyond its own potential therapeutic activity, this compound can serve as a valuable building block or intermediate in the synthesis of more complex drug molecules. nbinno.com The piperazine ring is a fundamental unit in many pharmaceuticals, and methods for its elaboration are crucial in drug development. nih.gov

The functional groups present in the molecule offer multiple points for chemical modification. The benzyl group can be removed via hydrogenolysis, freeing the N4 position for the introduction of different aryl or alkyl substituents. The aromatic ring of the benzyl group itself can be functionalized with various substituents to explore structure-activity relationships. Similarly, the N-methylcarboxamide moiety can be hydrolyzed or otherwise transformed. This chemical versatility makes the compound a strategic starting point for creating libraries of diverse molecules for drug discovery programs. nbinno.comresearchgate.net

Q & A

Advanced Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in receptors (e.g., dopamine D3). For example, docking studies revealed that a 4-benzyl group occupies a hydrophobic pocket, while the carboxamide forms hydrogen bonds with Asp110 .

- QSAR Models : Utilize descriptors like logP, polar surface area, and H-bond donors/acceptors to optimize pharmacokinetic properties. A study on piperazine-based inhibitors achieved a predictive R > 0.85 for hCA II inhibition .

How can synthetic impurities or by-products be identified and mitigated?

Advanced Question

- HPLC-MS : Detects impurities at <0.1% levels. For example, unreacted 1-benzylpiperazine (retention time ~5.2 min) can be quantified .

- By-Product Analysis : Common by-products include dimerization products (e.g., bis-carboxamides) under excess isocyanate conditions. Mitigation involves controlled reagent addition and inert atmospheres .

What strategies improve the compound’s metabolic stability in preclinical studies?

Advanced Question

- Deuterium Labeling : Replacing labile hydrogen atoms (e.g., benzylic positions) with deuterium reduces CYP450-mediated oxidation, as demonstrated in analogs with 20% longer half-lives .

- Prodrug Approaches : Phosphorylation of the carboxamide group enhances aqueous solubility and delays hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.